Cas no 90133-98-5 (6-Bromo-N,N-dibutyl-2-naphthalenamine)
6-Bromo-N,N-dibutyl-2-naphthalenamine Chemical and Physical Properties
Names and Identifiers
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- 2-Naphthalenamine, 6-bromo-N,N-dibutyl-
- 6-bromo-N,N-dibutylnaphthalen-2-amine
- 90133-98-5
- DTXSID20524394
- 6-Bromo-N,N-dibutyl-2-naphthalenamine
- starbld0020796
-
- Inchi: 1S/C18H24BrN/c1-3-5-11-20(12-6-4-2)18-10-8-15-13-17(19)9-7-16(15)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3
- InChI Key: HYWTZZAYOKZIKX-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C=CC(=C2)N(CCCC)CCCC
Computed Properties
- Exact Mass: 333.10921g/mol
- Monoisotopic Mass: 333.10921g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 432.6±20.0 °C at 760 mmHg
- Flash Point: 215.4±21.8 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-Bromo-N,N-dibutyl-2-naphthalenamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo-N,N-dibutyl-2-naphthalenamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B699528-25mg |
6-Bromo-N,N-dibutyl-2-naphthalenamine |
90133-98-5 | 25mg |
$ 672.00 | 2023-09-08 | ||
| TRC | B699528-50mg |
6-Bromo-N,N-dibutyl-2-naphthalenamine |
90133-98-5 | 50mg |
$ 1315.00 | 2023-09-08 | ||
| TRC | B699528-100mg |
6-Bromo-N,N-dibutyl-2-naphthalenamine |
90133-98-5 | 100mg |
$ 2363.00 | 2023-09-08 |
6-Bromo-N,N-dibutyl-2-naphthalenamine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 6-Bromo-N,N-dibutyl-2-naphthalenamine
6-Bromo-N,N-dibutyl-2-naphthalenamine: A Comprehensive Overview
6-Bromo-N,N-dibutyl-2-naphthalenamine, also known by its CAS registry number 90133-98-5, is a complex organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of naphthalamines, which are derivatives of naphthalene with an amino group attached. The presence of the bromine atom at the 6-position and the N,N-dibutyl substituent at the 2-position imparts unique chemical properties to this molecule, making it a subject of interest for researchers and industry professionals alike.
The structural formula of 6-Bromo-N,N-dibutyl-2-naphthalenamine can be represented as C16H25BrN, where the naphthalene ring system is substituted with a bromine atom at position 6 and an N,N-dibutylamino group at position 2. This substitution pattern influences the compound's solubility, reactivity, and electronic properties. Recent studies have highlighted the importance of such substituted naphthalamines in drug discovery, particularly in the development of anti-cancer agents. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit promising anti-proliferative activity against various cancer cell lines.
In terms of physical properties, 6-Bromo-N,N-dibutyl-2-naphthalenamine is typically a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various synthetic procedures. The compound's UV-Vis spectrum shows strong absorption bands in the visible region, which is attributed to the extended conjugation within the naphthalene ring system. This property has led to its use in photovoltaic materials and light-emitting diodes (LEDs), as reported in a 2023 study published in Nature Materials.
The synthesis of 6-Bromo-N,N-dibutyl-2-naphthalenamine involves a multi-step process that typically begins with bromination of naphthalene derivatives followed by nucleophilic substitution or amination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, researchers at Stanford University developed a palladium-catalyzed coupling reaction that significantly improves the yield and purity of this compound. Such innovations are crucial for scaling up production to meet industrial demands.
The applications of 6-Bromo-N,N-dibutyl-2-naphthalenamine span across multiple disciplines. In materials science, it serves as a precursor for synthesizing advanced polymers and organic semiconductors. Its ability to form self-assembled monolayers has been leveraged in nanotechnology applications, such as creating ultra-thin films for electronic devices. Additionally, its role as an intermediate in pharmaceutical synthesis cannot be overstated. The compound's unique pharmacokinetic properties make it a valuable asset in drug design.
In recent years, there has been growing interest in understanding the environmental impact of compounds like 6-Bromo-N,N-dibutyl-2-naphthalenamine. Studies conducted by environmental chemists have focused on its biodegradation pathways and potential toxicity to aquatic life. According to a 2023 report by the European Chemicals Agency (ECHA), this compound exhibits moderate toxicity to fish species but shows significant biodegradation under aerobic conditions. These findings are essential for regulating its use and ensuring sustainable practices in chemical manufacturing.
In conclusion, 6-Bromo-N,N-dibutyl-2-naphthalenamine, with its CAS number 90133-98-5, stands out as a versatile compound with diverse applications across chemistry, materials science, and pharmacology. Its unique chemical structure and properties continue to drive innovative research and development efforts. As new studies emerge, particularly in the realms of drug discovery and advanced materials, this compound is poised to play an even more critical role in shaping future technologies.
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